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Compound of Interest

Compound Name: Carmichaenine E

Cat. No.: B12299845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for
Carmichaenine E, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum
carmichaeli. This document is intended to serve as a core reference for researchers and
scientists engaged in natural product chemistry, pharmacology, and drug development.

Core Spectral Data

The structural elucidation of Carmichaenine E was achieved through extensive spectroscopic
analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The
following tables summarize the quantitative data obtained from these analyses.

'H-NMR Spectral Data

The 'H-NMR spectrum of Carmichaenine E was recorded on a Bruker AVANCE IIl 600 MHz
spectrometer with TMS as the internal standard. The data was acquired in CDCls.
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Proton (Position) GuznfetiEnieiy - tiplicity Coupling Constant
ppm (J) Hz

H-2 4.10 dd 11.4,7.2

H-3 4.35 d 79

H-5 4.21 d 6.6

H-6 4.90 t 48

H-9 3.25 m

H-10 2.85 m

H-12 2.60, 2.15 m

H-13 3.15 m

H-14 4.88 d 48

H-15 2.95, 2.05 m

H-17 2.80, 2.55 m

H-19 2.75, 2.45 m

H-21 3.10, 2.50 m

1-OCHs 3.32 s

6-OCHs 3.40 s

16-OCHs 3.28 s

18-OCHs 3.35 s

N-CH2CHs 1.08 t 79

8.05 (2H), 7.58 (1H),

Benzoyl-H
7.45 (2H)

3C-NMR Spectral Data

The 3C-NMR spectrum of Carmichaenine E was recorded on the same Bruker 600 MHz
spectrometer in CDCls.
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Carbon (Position) Chemical Shift (6) ppm
1 85.1
2 45.2
3 77.8
4 83.2
5 54.3
6 91.1
7 88.7
8 76.5
9 50.1
10 43.5
11 48.9
12 29.5
13 46.2
14 75.8
15 38.1
16 82.5
17 61.5
18 77.5
19 52.8
20 -

21 49.2
N-CH2CHs 13.5
1-OCHs 56.4
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6-OCHs 59.2

16-OCHs 56.2

18-OCHs 58.0

Benzoyl-C=0 166.2

Benzoyl-C 130.2, 129.8 (x2), 128.5 (x2), 133.1

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine

the molecular formula of Carmichaenine E.

I Iz [M+H]* Calculated Molecular
on miz
Formula

Carmichaenine E 558.2801 C31H44NOs

Experimental Protocols

The isolation and structural elucidation of Carmichaenine E involved a multi-step process, as

detailed below.

1. Plant Material and Extraction: The aerial parts of Aconitum carmichaeli were collected and
air-dried. The dried plant material was then powdered and extracted with 95% ethanol at room
temperature. The resulting extract was concentrated under reduced pressure to yield a crude

extract.

2. Isolation and Purification: The crude extract was subjected to a series of chromatographic
techniques for the isolation of individual compounds. This typically involves:

e Solvent Partitioning: The crude extract is suspended in water and partitioned successively
with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to

separate compounds based on their polarity.
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o Column Chromatography: The fractions obtained from solvent partitioning are further purified
using column chromatography. Common stationary phases include silica gel and Sephadex
LH-20. Elution is performed with a gradient of solvents to separate compounds with similar
polarities.

o Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the
isolated compounds is often achieved using preparative HPLC to yield pure Carmichaenine
E.

3. Spectroscopic Analysis:

e NMR Spectroscopy: H-NMR, 8C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra were
recorded on a Bruker AVANCE 11l 600 MHz spectrometer. Samples were dissolved in
deuterated chloroform (CDCIs), and tetramethylsilane (TMS) was used as the internal
standard. Chemical shifts are reported in & (ppm) and coupling constants (J) in Hertz (Hz).

e Mass Spectrometry: HRESIMS data were obtained on an Agilent 6210 TOF mass
spectrometer using an electrospray ionization source in positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of
natural products like Carmichaenine E.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12299845?utm_src=pdf-body
https://www.benchchem.com/product/b12299845?utm_src=pdf-body
https://www.benchchem.com/product/b12299845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Extraction & Partitioning

Dried Plant Material (Aconitum carmichaeli)

Ethanol Extraction

Crude Extract

Solvent Partitioning

Fractions (Petroleum Ether, EtOAc, n-BuOH)

Isolation & [Purification

Column Chromatography (Silica Gel, Sephadex)

Preparative HPLC

Pure Carmichaenine E

Structural Eluciddtion
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Mass Spectrometry Molecular Formula

NMR Spectroscopy Functional Groups Final Structure of Carmichaenine E
\

Proton & Carbon Connectivity
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of
Carmichaenine E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12299845#spectral-data-nmr-ms-of-carmichaenine-
e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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